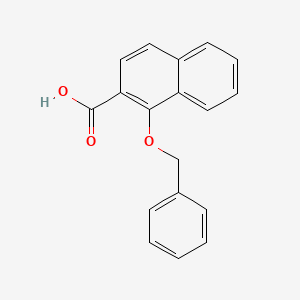

1-(Benzyloxy)-2-naphthoic acid

Description

Contextualization within Naphthoic Acid Chemistry and Benzyloxy-Substituted Aromatic Systems

Naphthoic acids are carboxylic acid derivatives of naphthalene (B1677914). Their chemistry has been explored for over a century, leading to a wide array of derivatives with applications in pharmaceuticals and materials science. The position of the carboxylic acid and other substituents on the naphthalene core significantly affects the molecule's properties and reactivity. sciencepublishinggroup.comresearchgate.net Computational studies on substituted naphthoic acids have shown that substituents can induce conformational changes and alter the electronic and steric factors that govern their interaction with biological targets. researchgate.net

The benzyloxy group is a benzyl (B1604629) group (C₆H₅CH₂–) linked to the parent molecule via an oxygen atom. In aromatic systems, the introduction of a benzyloxy substituent can modulate a compound's biological activity. rsc.orgacs.org Benzyloxy-substituted aromatic compounds are found in a variety of pharmacologically active molecules. tandfonline.comgoogle.comnih.gov The synthesis of such ethers is a fundamental transformation in organic chemistry, often achieved through methods like the Williamson ether synthesis. rsc.org This reaction involves the nucleophilic substitution of an alkyl halide (like benzyl bromide) by an alkoxide or phenoxide. wvu.edukhanacademy.org In the case of naphthols, the reaction with benzyl bromide can lead to both O-alkylation (forming the desired ether) and C-alkylation, with the reaction conditions influencing the selectivity. rsc.org

The combination of the naphthoic acid framework and the benzyloxy substituent in 1-(Benzyloxy)-2-naphthoic acid creates a unique scaffold. The carboxylic acid function provides acidity, while the benzyloxy group introduces significant bulk and aromatic character, potentially influencing its interactions with biological macromolecules. ontosight.ai

Overview of Scholarly Research and Applications of Related Naphthalene Scaffolds

The naphthalene scaffold is a versatile and extensively explored aromatic system in medicinal chemistry. nih.gov Its rigid, bicyclic structure serves as a key building block in the design of therapeutic agents for a wide range of pathophysiological conditions. nih.govmdpi.com The biological activity of naphthalene derivatives is often linked to their metabolites, such as epoxides and naphthoquinones, which can interact with cellular proteins. nih.govijpsjournal.com

Numerous naphthalene-based molecules have received FDA approval and are marketed as therapeutics, highlighting the significance of this scaffold in drug discovery. nih.govmdpi.com Research has demonstrated the broad spectrum of pharmacological activities associated with naphthalene derivatives, which can be fine-tuned through structural modifications. nih.govijpsjournal.com This compiled information often serves as a foundation for designing novel, potent molecules with improved properties. nih.gov

Historical and Modern Perspectives on Naphthoic Acid Synthesis Pertinent to this compound Precursors

The synthesis of this compound logically proceeds through two key transformations: the formation of its precursor, 1-hydroxy-2-naphthoic acid, followed by the introduction of the benzyl group. evitachem.com Both historical and modern synthetic methods have been developed for these steps.

Synthesis of 1-Hydroxy-2-naphthoic Acid:

The primary precursor to this compound is 1-hydroxy-2-naphthoic acid. Its synthesis from 1-naphthol (B170400) (also known as alpha-naphthol) is a classic transformation in aromatic chemistry.

Historical Method (Kolbe-Schmitt Reaction): A traditional and industrially relevant method for preparing hydroxy aromatic acids is the Kolbe-Schmitt reaction. A patented process describes the preparation of 1-hydroxy-2-naphthoic acid by reacting the potassium salt of alpha-naphthol (potassium alpha-naphtholate) with carbon dioxide under substantially anhydrous conditions. google.com This carboxylation reaction is a fundamental method for introducing a carboxylic acid group onto a phenol (B47542) or naphthol ring. google.com

Modern Methods: More recent synthetic strategies offer alternative routes. A notable modern method involves the Lewis acid-mediated rearrangement of oxabenzonorbornadienes to produce 1-hydroxy-2-naphthoic acid esters. nih.govbohrium.com This approach allows for the creation of novel substitution patterns on the naphthoic acid core that may be challenging to access through classical methods. nih.gov Other advanced techniques for synthesizing multisubstituted 1-naphthoic acids include ruthenium-catalyzed C-H activation and annulation reactions. acs.org

Introduction of the Benzyloxy Group:

Once 1-hydroxy-2-naphthoic acid is obtained, the benzyloxy group is introduced via an etherification reaction, most commonly the Williamson ether synthesis.

Williamson Ether Synthesis: This venerable and widely used method involves the deprotonation of the hydroxyl group of the naphthol by a base to form a naphthoxide ion. wvu.eduscribd.com This potent nucleophile then attacks an electrophile, such as benzyl bromide or benzyl chloride, in an S_N2 reaction to form the benzyl ether. rsc.orgwvu.edu The choice of solvent and base is crucial for the reaction's efficiency and to minimize side reactions, such as C-alkylation where the benzyl group attaches to a carbon atom of the naphthalene ring instead of the oxygen. rsc.org

Table of Mentioned Compounds

Structure

3D Structure

Properties

Molecular Formula |

C18H14O3 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

1-phenylmethoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C18H14O3/c19-18(20)16-11-10-14-8-4-5-9-15(14)17(16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20) |

InChI Key |

QIZFUOOPZJHIFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyloxy 2 Naphthoic Acid and Its Direct Precursors

Classical and Contemporary Approaches to the Benzylation of Naphthol Substrates

The introduction of the benzyl (B1604629) ether linkage is a critical step in the synthesis of 1-(benzyloxy)-2-naphthoic acid. This is typically achieved by reacting a hydroxyl-substituted naphthalene (B1677914) precursor with a benzylating agent.

Benzylation of 2-Naphthol (B1666908) and Related Hydroxynaphthoic Acids

The foundational method for forming the benzyl ether is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group to form a nucleophilic alkoxide, which then attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, the starting material is typically 1-hydroxy-2-naphthoic acid.

The synthesis generally involves the benzylation of 2-naphthol or its derivatives. evitachem.com A common procedure involves reacting 1-hydroxy-2-naphthoic acid with a benzyl halide, such as benzyl bromide, in the presence of a base. The base, often potassium carbonate, deprotonates the phenolic hydroxyl group, making it a potent nucleophile. A phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be employed to facilitate the reaction between the aqueous and organic phases, leading to efficient etherification. psu.edu

Table 1: Representative Conditions for Benzylation of Hydroxynaphthoic Acids

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Hydroxy-2-naphthoic acid | Allyl bromide, K2CO3, TBAB | Anhydrous THF | Ambient temp, 10 min | 1-Allyloxy-2-naphthoic acid | 90% | psu.edu |

| 2-Hydroxy-1-naphthoic acid | Benzyl bromide, K2CO3, TBAB | Anhydrous DMF | Ambient temp, 10 min | 2-Benzyloxy-1-naphthoic acid | 92% | psu.edu |

Chemoselective Alkylation Strategies for Phenolic Groups

A significant challenge in the synthesis of this compound is the presence of two acidic protons: one on the phenolic hydroxyl group and one on the carboxylic acid group. Chemoselective alkylation of the phenolic group without affecting the carboxylic acid is crucial. psu.edu

Strategies for achieving this selectivity often rely on the difference in pKa values between the phenolic proton and the carboxylic acid proton. By carefully selecting the base and reaction conditions, it is possible to deprotonate the more acidic carboxylic acid first, and then selectively deprotonate and alkylate the phenolic hydroxyl group. psu.edu An alternative and often preferred method involves using a mild base like potassium carbonate with a phase-transfer catalyst, which has been shown to selectively promote the alkylation of the phenolic hydroxyl group over the carboxylic acid. psu.edu This method is advantageous as it avoids the need for protection/deprotection steps for the carboxylic acid group, making the synthesis more efficient. psu.edu Research has demonstrated that using tetrabutylammonium bromide (TBAB) in conjunction with potassium carbonate in an organic solvent allows for successful and high-yield chemoselective alkylation of various hydroxy aromatic acids. psu.edu

Esterification and Hydrolysis Pathways in Naphthoic Acid Synthesis

The synthesis of this compound can also proceed through an ester intermediate. This pathway involves first esterifying the carboxylic acid, followed by benzylation of the hydroxyl group, and finally, hydrolysis of the ester to yield the desired carboxylic acid.

Esterification of naphthoic acids can be achieved through several methods. One common approach is the Fischer esterification, where the naphthoic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. orgsyn.org Alternatively, 1-hydroxy-2-naphthoyl chloride, formed by reacting the acid with thionyl chloride, can be reacted with an alcohol to form the corresponding ester. rsc.org For instance, methyl 1-hydroxy-2-naphthoate (B8527853) can be prepared and subsequently nitrated. ias.ac.in

Once the ester is formed and the benzylation step is completed, the ester group must be hydrolyzed to yield the final product. Alkaline hydrolysis is a frequently used method, involving heating the ester with a base like sodium hydroxide (B78521) in a solvent mixture, such as aqueous methanol (B129727) or ethanol. canterbury.ac.nzrsc.org The kinetics of alkaline hydrolysis of methyl and ethyl esters of both 1-naphthoic and 2-naphthoic acids have been studied extensively. canterbury.ac.nzrsc.org The reaction rates are influenced by steric factors, particularly with substituents in the peri-position (like an 8-substituent on a 1-naphthoate), which can cause significant retardation of the hydrolysis rate. rsc.org

Advanced Synthetic Techniques for this compound Frameworks

Modern synthetic chemistry offers advanced techniques that can improve the efficiency and yield of this compound synthesis.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. clockss.org This technique can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. clockss.orgresearchgate.net Microwave irradiation has been successfully applied to the synthesis of various heterocyclic compounds and derivatives, including those with a naphthalene core. clockss.orgnih.gov For example, the self-condensation of substituted phenylpropiolic acid derivatives to form naphtho[2,3-c]furan-1,3-dione (B147156) derivatives was achieved in just three minutes at 100 °C with good yields using microwave heating. clockss.org This suggests that the benzylation and esterification/hydrolysis steps in the synthesis of this compound could be significantly optimized using microwave-assisted protocols, leading to a more rapid and efficient synthesis. nih.gov

Annulation and Rearrangement Approaches to Naphthoic Acid Cores

Instead of modifying a pre-existing naphthalene ring, advanced strategies can build the naphthoic acid core through annulation or rearrangement reactions.

Annulation involves the construction of a new ring onto an existing one. An efficient method for synthesizing multisubstituted 1-naphthoic acids involves a Ruthenium-catalyzed [2+2+2] benzannulation of phthalic acids or anhydrides with two alkyne molecules. acs.orgnih.govacs.org This reaction proceeds via C-H activation and uses atmospheric oxygen as the oxidant, offering high atom and step economy. acs.orgnih.govacs.org

Rearrangement reactions provide another pathway. A novel synthesis of 1-hydroxy-2-naphthoic acid esters has been reported through an unexpected Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. nih.govbohrium.comacs.org This method allows for the creation of novel substitution patterns on the naphthoic acid framework. nih.govbohrium.comacs.org The reaction mechanism is believed to involve the formation of a carbocation intermediate, followed by a 1,2-acyl shift and subsequent rearomatization. nih.gov Another reported rearrangement involves the steric strain between a nitro and a carboxylic acid group in an 8-nitro-1-naphthoic acid derivative, which can disrupt the aromaticity of the naphthalene core under mild conditions, leading to a rearranged conjugated aldehyde. nih.gov These advanced methods provide powerful alternatives for constructing the fundamental naphthoic acid skeleton.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is primarily achieved through the benzylation of its direct precursor, 1-hydroxy-2-naphthoic acid. The optimization of this process focuses on achieving high chemoselectivity, maximizing yield, and minimizing reaction times through the careful selection of reagents, catalysts, and solvents.

A significant advancement in the synthesis of this compound involves the chemoselective alkylation of the phenolic hydroxyl group of 1-hydroxy-2-naphthoic acid. Research has demonstrated an efficient and practical method utilizing a phase transfer catalyst, which avoids the need for prior protection of the carboxylic acid group. psu.edu

Detailed research findings have identified a highly effective system for this transformation. The reaction of 1-hydroxy-2-naphthoic acid with benzyl bromide in the presence of anhydrous potassium carbonate (K2CO3) and a catalytic quantity of tetrabutylammonium bromide (TBAB) in anhydrous tetrahydrofuran (B95107) (THF) at ambient temperature provides this compound in excellent yield. psu.edu This method is notable for its high efficiency and mild reaction conditions.

The optimization of this synthesis route has been explored by varying the benzylating agent and observing the impact on reaction time and yield. For instance, using benzyl bromide results in a superior yield and shorter reaction time compared to benzyl chloride. psu.edu

The following table summarizes the key findings from the optimization studies for the preparation of 1-O-alkyl derivatives of 1-hydroxy-2-naphthoic acid, including the target compound this compound. psu.edu

Table 1: Optimization of this compound Synthesis

| Entry | Reagent (RX) | Time (min) | Isolated Yield (%) |

|---|---|---|---|

| 1 | Benzyl bromide | 10 | 91 |

Data sourced from Tewari, N. et al. (2008). psu.edu

The data clearly indicates that benzyl bromide is the more reactive and efficient reagent for this specific transformation under the optimized conditions, affording a 91% isolated yield in just 10 minutes. psu.edu The use of benzyl chloride, while still effective, leads to a lower yield of 85% and requires double the reaction time. psu.edu This highlights the critical role of the leaving group in the benzylating agent for the optimization of the reaction. The method's success relies on the substantial difference in pKa values between the phenolic hydroxyl group and the carboxylic acid, allowing for highly chemoselective alkylation under these phase transfer catalysis conditions. psu.edu

Chemical Reactivity and Transformation Studies of 1 Benzyloxy 2 Naphthoic Acid

General Reaction Pathways of Benzyloxy-Substituted Aromatic Acids

The reactivity of 1-(Benzyloxy)-2-naphthoic acid is governed by its three key structural components: the naphthalene (B1677914) core, the carboxylic acid group, and the benzyloxy moiety. The benzyloxy group, in particular, defines several general reaction pathways, primarily involving the cleavage of the benzyl (B1604629) ether bond.

The benzyl group is a widely used protecting group for hydroxyl functions in organic synthesis due to its relative stability under various conditions and the diverse methods available for its removal. evitachem.com The primary reaction pathway for benzyloxy-substituted aromatic acids is debenzylation, which uncovers the parent hydroxyl group. This transformation can be achieved through several methods:

Catalytic Hydrogenolysis: This is one of the most common methods for benzyl ether cleavage. The reaction involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This method is typically clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as a byproduct, which is easily removed. researchgate.net However, its application can be limited if the molecule contains other reducible functional groups, such as alkenes or alkynes. researchgate.net

Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers, but this method is generally reserved for substrates that are not sensitive to acidic conditions. organic-chemistry.org Solid-supported acids, such as Amberlyst-15, have been used for the debenzylation of aryl benzyl ethers, offering the advantage of simple filtration-based workup and meeting green chemistry principles. researchgate.netmasterorganicchemistry.com

Lewis Acid-Mediated Cleavage: Various Lewis acids are effective for cleaving benzyl ethers. Reagents like aluminum trichloride (B1173362) (AlCl₃) and boron trichloride (BCl₃) have been used, particularly for the selective cleavage of ethers adjacent to a carbonyl group. evitachem.com Magnesium bromide (MgBr₂) has been shown to selectively cleave benzyloxy groups ortho to a carbonyl function, likely through the formation of a six-membered chelation intermediate, which would be highly relevant for this compound. evitachem.comacs.org

Oxidative Cleavage: The benzyl group can also be removed under oxidative conditions. This provides an alternative to reductive methods, especially for molecules with other reducible groups. researchgate.net This pathway is discussed in more detail in section 3.2.1.

The benzylic position (the CH₂ group of the benzyl ether) exhibits enhanced reactivity due to the stabilization of radical, cationic, or anionic intermediates by the adjacent benzene (B151609) ring. libretexts.orgcanterbury.ac.nz This inherent reactivity allows for specific transformations at this site without affecting other parts of the molecule. smolecule.comresearchgate.net

Functional Group Transformations

The benzyloxy group in this compound can undergo oxidative cleavage, a key functional group transformation. This reaction typically targets the benzylic C-H bonds, which are weaker and more susceptible to oxidation than other C-H bonds in the molecule. wikipedia.org

Oxidative cleavage of benzyl ethers provides a valuable alternative to reductive debenzylation, particularly when the substrate contains functional groups sensitive to reduction. researchgate.net A variety of oxidizing agents can be employed for this purpose, leading to the formation of an aldehyde and an alcohol, with the primary alcohol product often being further oxidized to a carboxylic acid. researchgate.net

Common research findings indicate several effective reagents for this transformation:

Dichlorodicyanoquinone (DDQ): This reagent is known for the facile oxidative cleavage of benzyl ethers. nih.gov The reaction is often performed in wet dichloromethane. nih.gov While highly effective for p-methoxybenzyl (PMB) ethers, DDQ can also cleave simple benzyl ethers, though typically more slowly. nih.gov

Oxoammonium Salts: Reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers at room temperature to yield an aromatic aldehyde and an alcohol. researchgate.net The mechanism is thought to involve a hydride abstraction from the benzylic carbon. researchgate.net

Chromium and Manganese Reagents: Strong oxidizing agents like chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄) are capable of oxidizing the benzyloxy group. evitachem.comwikipedia.org These powerful reagents can oxidize an alkyl side chain on an aromatic ring all the way to a carboxylic acid. pressbooks.pubmasterorganicchemistry.com In the context of a benzyloxy group, this would lead to cleavage.

Ozone (O₃): Ozonolysis is another method that can be used for the oxidative removal of a benzyl protecting group. wikipedia.org

The table below summarizes various oxidizing agents used for the cleavage or transformation of benzylic ethers.

The carboxylic acid functional group of this compound can be readily converted into ester and amide derivatives through standard synthetic methods, such as Fischer esterification or reaction with amines in the presence of coupling agents. georganics.sk These derivatives can then undergo hydrolytic transformations to regenerate the parent carboxylic acid.

Hydrolysis of esters and amides is a fundamental reaction in organic chemistry, typically catalyzed by acid or base.

Ester Hydrolysis: The hydrolysis of esters derived from naphthoic acids has been studied to understand the reactivity at different positions of the naphthalene ring. Kinetic studies on the alkaline hydrolysis of methyl and ethyl esters of 1- and 2-naphthoic acids have been performed in aqueous alcohol solutions. canterbury.ac.nz The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. The rate of hydrolysis is influenced by steric hindrance around the carbonyl group and the electronic nature of the substituents on the aromatic ring. For a derivative of this compound, the bulky benzyloxy group at the ortho position (position 1) would likely exert a significant steric effect on the rate of hydrolysis of the ester at position 2. In a study on related 4,7-disubstituted naphthoic acids, ester hydrolysis was a key step in the synthesis of the final carboxylic acid products. sci-hub.se

Amide Hydrolysis: Amide hydrolysis is generally more difficult than ester hydrolysis and often requires more forcing conditions, such as prolonged heating in strong acid or base. The C-N bond of an amide is less reactive towards nucleophilic attack than the C-O bond of an ester due to the greater resonance stabilization of the amide group. The synthesis of 2-naphthamide (B1196476) derivatives from 2-naphthoic acid derivatives is a known process, and their subsequent transformations would logically include hydrolysis to revert to the carboxylic acid under appropriate conditions. google.com

The general conditions for these hydrolytic transformations are summarized below.

Coupling and Cyclization Reactions Utilizing this compound as a Synthon

This compound is a versatile synthon for constructing more complex molecular architectures through coupling and cyclization reactions. The presence of the carboxylic acid, the activated naphthalene ring, and the benzyloxy group offers multiple sites for synthetic manipulation.

Coupling Reactions: The naphthalene core can participate in various metal-catalyzed cross-coupling reactions. For instance, after conversion of the carboxylic acid to another functional group or by utilizing C-H activation, coupling reactions such as Suzuki-Miyaura or Sonogashira could be envisioned to append new substituents to the aromatic framework. Oxidative coupling reactions of naphthol derivatives are well-documented. For example, the enantioselective oxidative homo-coupling of 3-(benzyloxy)naphthalen-2-ol has been achieved using an iron-based catalyst, demonstrating that the benzyloxy-naphthalene scaffold is amenable to such transformations. mdpi.com This suggests that derivatives of this compound could undergo similar coupling processes.

Cyclization Reactions: The ortho relationship between the benzyloxy and carboxylic acid groups makes this molecule a prime candidate for intramolecular cyclization reactions to form new heterocyclic rings.

Friedel-Crafts Type Cyclizations: The carboxylic acid can be converted to an acyl chloride or activated in situ, which can then undergo an intramolecular Friedel-Crafts acylation onto an appropriate position of the benzyl group's phenyl ring or the naphthalene ring itself, if electronically favorable. BBr₃-promoted Friedel-Crafts acylation has been used for the synthesis of benzanthrones from 8-aryl-1-naphthoic acid derivatives, showcasing the utility of Lewis acids in promoting cyclizations on the naphthoic acid system. researchgate.net

Radical Cyclizations: Free-radical cyclization reactions provide a powerful method for ring construction. thieme-connect.de By generating a radical at a suitable position, intramolecular cyclization onto one of the aromatic rings could be initiated. Transition metals like manganese(III) acetate (B1210297) are often used to mediate such oxidative free-radical cyclizations. thieme-connect.de

Photochemical Cyclizations: As will be discussed in section 3.4, photochemical methods can also be employed to induce cyclization reactions. For example, a flow photochemical process has been developed for a π-Lewis acid-catalyzed cyclization/radical addition sequence involving ortho-alkynylbenzene derivatives, leading to isochromene structures. beilstein-journals.org

These reactions highlight the potential of this compound as a building block in the synthesis of polycyclic and heterocyclic compounds.

Photochemical Transformations and Excited-State Reactivity

The photochemistry of aromatic carboxylic acids, particularly those based on the naphthalene scaffold, is a field of significant interest. The absorption of UV light can promote this compound to an electronically excited state, opening up unique reaction pathways not accessible under thermal conditions.

The excited-state properties of naphthoic acids and related naphthols are heavily influenced by the electronic nature of the π-system. Upon excitation, [4n+2] π-systems like naphthalene are considered to become antiaromatic in their first excited singlet state (S₁), according to Baird's rules. nih.govrsc.org This excited-state antiaromaticity dramatically alters the molecule's reactivity.

Photoacidity: A key phenomenon in excited-state chemistry is photoacidity, where a molecule's acidity changes significantly upon electronic excitation. For 2-naphthol (B1666908), the pKa drops from ~9.5 in the ground state to ~3.0 in the excited state, making it a much stronger acid. franklycaroline.com This is explained by the relief of excited-state antiaromaticity upon deprotonation. nih.govrsc.org In contrast, for 2-naphthoic acid, deprotonation is calculated to be less favorable in the excited state. This is because the negative charge in the resulting carboxylate is localized on the oxygen atoms and does not effectively delocalize into the naphthalene ring to alleviate its antiaromatic character. nih.gov The presence of the benzyloxy group at the 1-position would further modulate these electronic properties and influence the photoacidity of this compound.

Photochemical Reactions:

Photocleavage: Substituted alkyl esters of aromatic carboxylic acids can undergo photochemical cleavage to yield the carboxylic acid. rsc.org This reaction is particularly efficient if an electron-transfer mechanism can operate, which is supported by excited-state lifetime measurements. rsc.org It is plausible that the benzyloxy group in this compound could undergo similar photocleavage.

Photodecarbonylation/Photodecarboxylation: Aromatic esters can undergo photodecarbonylation. For example, phenyl 1-hydroxy-2-naphthoate (B8527853), upon UV irradiation, yields 2-phenoxynaphthalen-1-ol and carbon monoxide (CO). researchgate.net While less common for free acids, photodecarboxylation is also a possible pathway for aromatic carboxylic acids under certain conditions.

Photocyclization: As mentioned in the previous section, photochemical methods can be used to initiate cyclization reactions, often involving radical intermediates or pericyclic processes. beilstein-journals.org The excited state of this compound could potentially undergo intramolecular cyclization between the naphthalene and benzene rings.

The study of the excited-state reactivity of this compound offers opportunities for novel synthetic transformations driven by light.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyloxy 2 Naphthoic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-(benzyloxy)-2-naphthoic acid, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons of the benzyl (B1604629) and naphthyl groups resonate at characteristic chemical shifts. For instance, in a related analogue, 4-(benzyloxy)benzoic acid, the benzylic protons (CH₂) appear as a singlet at approximately 5.18 ppm. rsc.org The aromatic protons of the benzyl group typically appear as a multiplet between 7.31 and 7.48 ppm. rsc.org The protons on the naphthalene (B1677914) ring system will exhibit distinct signals, often as doublets and multiplets, in the aromatic region of the spectrum, which can be compared to the spectra of simpler naphthoic acids to aid in assignment. rsc.org

Table 1: Representative ¹H NMR Data for Analogues of this compound

| Compound | Solvent | Chemical Shifts (ppm) and Multiplicity |

|---|---|---|

| 4-(Benzyloxy)benzoic acid | DMSO-d₆ | δ 7.91–7.87 (m, 2H), 7.48–7.44 (m, 2H), 7.43–7.37 (m, 2H), 7.37–7.31 (m, 1H), 7.11–7.07 (m, 2H), 5.18 (s, 2H) rsc.org |

| 2-Naphthoic acid | CD₃OD | δ 8.60 (s, 1H), 8.02 (dd, J = 8.6, 1.6 Hz, 1H), 7.97 (d, J = 8.0 Hz, 1H), 7.90 (d, J = 8.7 Hz, 2H), 7.56 (m, J = 16.2, 6.9, 1.2 Hz, 2H) rsc.org |

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework. For 4-(benzyloxy)benzoic acid, the carbonyl carbon of the carboxylic acid appears at approximately 167.2 ppm. rsc.org The benzylic carbon is observed around 69.6 ppm, while the aromatic carbons of the benzyl and phenyl rings resonate in the range of 114.7 to 162.0 ppm. rsc.org The ¹³C NMR spectrum of this compound would be expected to show a similar pattern, with additional signals corresponding to the naphthalene core.

Table 2: Representative ¹³C NMR Data for Analogues of this compound

| Compound | Solvent | Chemical Shifts (ppm) |

|---|---|---|

| 4-(Benzyloxy)benzoic acid | DMSO-d₆ | δ 167.2, 162.0, 136.6, 131.5, 128.6, 128.1, 127.9, 123.3, 114.7, 69.6 rsc.org |

| 2-Naphthoic acid | CD₃OD | δ 170.0, 137.0, 134.0, 132.1, 130.3, 129.3, 129.2, 129.1, 128.8, 127.8, 126.3 rsc.org |

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the complete and unambiguous assignment of all proton and carbon signals. nih.gov COSY spectra establish proton-proton couplings within the benzyl and naphthyl rings, while HSQC and HMBC spectra correlate protons to their directly attached carbons and to carbons two or three bonds away, respectively. nih.gov These techniques are crucial for differentiating between the various aromatic protons and carbons, confirming the substitution pattern on the naphthalene ring. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The spectrum would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp, intense peak corresponding to the C=O stretch of the carboxylic acid would be observed around 1700 cm⁻¹. The C-O stretching vibrations of the ether linkage and the carboxylic acid would appear in the fingerprint region, between 1000 and 1300 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be seen in the 1400-1600 cm⁻¹ region. For a related compound, an IR spectrum showed peaks at 3029, 2968, 2903, 1613, 1583, 1489, 1453, 1388, 1336, 1150, 1092, 1045, and 1013 cm⁻¹, which are consistent with the expected functional groups. rsc.org

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 (strong, sharp) |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Ether | C-O Stretch | 1000-1300 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For example, a related compound with the molecular formula C₁₈H₂₀O₄ was found to have a calculated mass of 300.1362 and an observed mass of 300.1362, confirming its elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The naphthalene and benzene (B151609) rings in this compound are chromophores that absorb ultraviolet light. The UV spectrum of 2-naphthoic acid, a related compound, shows absorption maxima that are characteristic of the naphthalene system. nist.gov The presence of the benzyloxy group may cause a slight shift in the absorption bands (a bathochromic or hypsochromic shift) and an increase or decrease in the molar absorptivity (a hyperchromic or hypochromic effect). These spectra provide information about the conjugated π-electron system of the molecule.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(Benzyloxy)benzoic acid |

| 2-Naphthoic acid |

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its analogues. vulcanchem.com This method is essential for separating the target compound from unreacted starting materials, by-products, and other impurities that may arise during synthesis. The need for precise purity assessment is critical for reliable downstream applications and for accurate characterization by other spectroscopic methods.

The development of sophisticated analytical techniques, including HPLC, has been driven by the need for exact characterization and quality control of complex organic intermediates like naphthoic acid derivatives. In practice, HPLC analysis is widely used to establish the purity of these compounds. nih.gov For instance, in the synthesis of various 1-naphthoic acid derivatives, liquid chromatography is routinely employed to confirm that the purity of the final product exceeds 98%. google.com

The versatility of HPLC allows for various operational modes. Reversed-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase. For naphthoic acids, which are acidic and hydrophobic, mixed-mode chromatography combining reversed-phase and anion-exchange mechanisms can also be employed for effective separation. helixchrom.com Detection is typically achieved using a UV detector, set to a wavelength where the naphthalene core exhibits strong absorbance, such as 255 nm. helixchrom.com

The conditions for HPLC analysis can be tailored to the specific compound and its potential impurities. Factors such as column type, mobile phase composition, and flow rate are optimized to achieve the best separation. For example, the purity of isolates of naphthoic acid analogues has been determined using an isocratic solvent system of methanol (B129727) and water on an analytical HPLC, with detection at 220 nm. nih.gov The distribution coefficient (Log D), a measure of lipophilicity, can also be determined from HPLC retention factors, providing additional physicochemical characterization. nih.gov

Table 1: Example HPLC Conditions for Analysis of Naphthoic Acid Derivatives

| Compound Type | Column | Mobile Phase | Detection | Purpose | Reference |

|---|---|---|---|---|---|

| 2-Naphthoic Acid | Coresep SB (Mixed-Mode) | 40% Acetonitrile with 120 mM Ammonium (B1175870) Formate (pH 3) | UV at 255 nm | Purity Analysis | helixchrom.com |

| JDTic Analogues | Not specified | Isocratic: Methanol/Water (70:30) with 0.1% DEA | UV at 220 nm | Purity Determination | nih.gov |

| 4-Phenyl-2-naphthoic Acid Derivatives | Agilent Eclipse XDB-C18 | Gradient: Acetonitrile and 10 mM TEAA (10-100%) | Not specified | Log D Calculation | nih.gov |

| 1-Naphthoic Acid | Not specified | Not specified | Not specified | Purity >98% | google.com |

X-ray Crystallography for Definitive Solid-State Structural Analysis

While a crystal structure for this compound itself is not publicly documented, extensive crystallographic studies have been performed on closely related analogues. A prime example is 1-hydroxy-2-naphthoic acid, which differs only by the substitution of a hydroxyl group for the benzyloxy group. The analysis of this analogue provides significant insight into the likely solid-state structure of the target compound.

The crystal structure of a polymorph of 1-hydroxy-2-naphthoic acid was determined through single-crystal X-ray diffraction. nih.gov The analysis revealed detailed crystallographic data, including the unit cell dimensions and the space group, which describes the symmetry of the crystal lattice. nih.gov Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal. For naphthoic acid derivatives, X-ray analysis has also been used to unambiguously confirm the absolute configuration of chiral centers, which is critical in the synthesis of enantiomerically pure compounds. irb.hr

Table 2: Crystallographic Data for 1-Hydroxy-2-naphthoic Acid (Analogue)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/n 1 | nih.gov |

| Unit Cell Dimensions | ||

| a | 6.9798 Å | nih.gov |

| b | 3.8107 Å | nih.gov |

| c | 32.790 Å | nih.gov |

| α | 90.00° | nih.gov |

| β | 93.901° | nih.gov |

| γ | 90.00° | nih.gov |

| Z (Molecules per unit cell) | 4 | nih.gov |

Data obtained from a published crystal structure of a polymorph of 1-hydroxy-2-naphthoic acid, a close structural analogue. nih.gov

The definitive nature of X-ray crystallography provides a solid foundation for interpreting data from other analytical techniques and for understanding the structure-property relationships of these important chemical entities. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Benzyloxy 2 Naphthoic Acid

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and vibrational spectra of organic compounds with high accuracy.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(carboxyl)-O(hydroxyl) | 1.35 |

| Bond Length (Å) | C(carboxyl)=O | 1.21 |

| Bond Length (Å) | C(naphthyl)-O(ether) | 1.37 |

| Bond Length (Å) | O(ether)-C(benzyl) | 1.43 |

| Bond Angle (°) | O=C-O(H) | 122.5 |

| Bond Angle (°) | C(naphthyl)-C(carboxyl)-O | 118.9 |

| Dihedral Angle (°) | C(naphthyl)-O-C(benzyl)-C(phenyl) | -175.0 |

Electronic Structure: DFT calculations also provide detailed information about the electronic structure. nanotrib.com Properties such as the dipole moment, charge distribution, and molecular electrostatic potential (MEP) can be determined. The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl and ether groups, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the carboxylic hydrogen atom, a likely site for nucleophilic attack.

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies correspond to the fundamental modes of vibration, which are active in infrared (IR) and Raman spectroscopy. nih.gov By comparing the calculated vibrational spectra with experimental data, a detailed assignment of the spectral bands can be made. nih.govscilit.com For instance, the characteristic stretching frequencies for the C=O of the carboxylic acid, the O-H stretch, and the C-O-C ether linkage can be precisely assigned. nih.govscilit.com This analysis confirms the molecular structure and provides insights into the strength of various chemical bonds within the molecule. nih.gov

Molecular Docking and Binding Affinity Analysis with Target Receptors or Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for identifying potential therapeutic candidates.

Given that derivatives of naphthoic acid have been explored for various biological activities, this compound could be docked against relevant biological targets. For example, naphthoquinone derivatives have shown inhibitory activity against enzymes like human topoisomerase II (hTopoII), a key target in cancer therapy. nih.gov Similarly, other 2-naphthoic acid derivatives have been designed as antagonists for receptors like the P2Y14 receptor, which is involved in inflammatory processes. researchgate.net

The docking process involves placing the optimized 3D structure of this compound into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative score typically indicates a more favorable binding interaction. The analysis also reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net

| Target Enzyme | Binding Energy (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Human Topoisomerase IIα (ATPase domain) | -8.5 | 150 | ASN91 | Hydrogen Bond with C=O |

| LYS128 | Hydrogen Bond with O-H | |||

| ILE141, PHE142 | Hydrophobic/π-π stacking with benzyl (B1604629) & naphthyl rings |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. Following a promising result from molecular docking, an MD simulation can be performed on the this compound-protein complex to assess its stability and further investigate the nature of the interactions.

The simulation would typically be set up by placing the docked complex in a box of water molecules with ions to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's laws of motion over a period of nanoseconds. Analysis of the MD trajectory can reveal:

Conformational Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored to see if the complex remains stable or undergoes significant conformational changes.

Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible or rigid upon ligand binding.

Ligand-Target Interactions: The persistence of hydrogen bonds and other interactions observed in the docking study can be tracked throughout the simulation, providing a more dynamic and realistic picture of the binding event.

MD simulations are crucial for validating docking results and understanding the conformational flexibility of both the ligand and the target, which is essential for rational drug design.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Related Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. ijcce.ac.ir

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more polarizable and more reactive. ijcce.ac.ir

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule can also be visualized. It is expected that the HOMO would be localized primarily on the electron-rich naphthalene (B1677914) and benzyloxy groups, while the LUMO might be distributed over the carboxylic acid and naphthalene moieties.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Energy Gap (ΔE) | 4.45 |

Prediction of Spectroscopic Data and Non-Linear Optical (NLO) Properties

Computational methods can also predict various spectroscopic and optical properties.

Spectroscopic Data: Time-dependent DFT (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be predicted. For conjugated systems like this compound, these transitions are typically π → π* and n → π* in nature.

Non-Linear Optical (NLO) Properties: Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. researchgate.net The key NLO properties, such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT. A large hyperpolarizability value indicates a strong NLO response. The presence of the electron-donating benzyloxy group and the electron-withdrawing carboxylic acid group on the naphthalene scaffold could potentially give this compound interesting NLO characteristics.

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 35.0 x 10-24 esu |

| First Hyperpolarizability (β) | 12.0 x 10-30 esu |

| Predicted UV-Vis λmax | 310 nm |

Applications of 1 Benzyloxy 2 Naphthoic Acid and Its Derivatives in Advanced Materials and Supramolecular Assemblies

Role as Building Blocks in Organic Synthesis and Pharmaceutical Intermediates

1-(Benzyloxy)-2-naphthoic acid serves as a valuable scaffold and intermediate in the synthesis of more complex molecules. The naphthoic acid core is a recurring motif in compounds developed for various therapeutic areas. nih.govresearchgate.net Derivatives of naphthoic acid have been identified as antagonists for cellular receptors, such as the P2Y14 receptor, which is implicated in inflammatory and metabolic diseases. researchgate.netfigshare.com The synthesis of these antagonists often involves the modification of the core naphthoic acid structure, highlighting its role as a foundational building block.

The "benzyloxy" group, in particular, can serve a dual purpose. It can act as a protecting group for a hydroxyl function during a multi-step synthesis or be an integral part of the final molecule's pharmacophore. For instance, compounds with benzyloxy groups are utilized in the enantioselective synthesis of chiral building blocks essential for drug development. nih.gov The general class of amidoalkyl naphthols, derived from naphthoic acids, are recognized as important bioactive substances and versatile building blocks for creating more complex chemical architectures. mdpi.com While direct synthesis pathways from this compound are specific, its structural elements are representative of those used in creating pharmaceutical intermediates. shreemlifesciences.com For example, a related compound, 3-hydroxymethyl-1-(3-benzyloxyphenyl)-2-naphthoic acid, has been isolated as a side-product in reactions aimed at producing naphthalene (B1677914) lactones, which are investigated as inhibitors of leukotriene biosynthesis. epo.org

Integration into Polymer Matrices and Composites in Materials Science

The incorporation of specific organic molecules into polymer matrices can enhance or modify the properties of the resulting composite materials. While direct studies detailing the integration of this compound into polymers are not extensively documented in the public domain, the principles of materials science suggest potential roles. The properties of long fiber-reinforced thermoplastic composites, for instance, are heavily influenced by the characteristics of the polymer matrix and the interface between the fiber and the matrix. nih.gov

Organic molecules like this compound could theoretically be integrated in several ways:

As an additive: The molecule could be dispersed within a polymer matrix to modify its physical properties, such as UV stability or fluorescence.

As a functional monomer: The carboxylic acid group could be chemically modified to allow it to be co-polymerized with other monomers, incorporating the bulky and rigid benzyloxy-naphthalene group directly into the polymer backbone. This could impact the thermal and mechanical properties of the resulting polymer.

Application in Optoelectronics and Fluorescent Materials

The naphthalene core is a well-known fluorophore, and its derivatives are frequently studied for their fluorescent properties. Naphthoic acid derivatives have been successfully synthesized and evaluated as fluorescent probes. nih.gov These probes can be used in assays to screen for specific biological activities, such as the breaking of advanced glycation end-products (AGEs), which are implicated in numerous diseases. nih.gov

The photoluminescent characteristics of this compound are derived from the π-conjugated system of the naphthalene rings. The presence of the benzyloxy and carboxylic acid substituents can modulate these properties by altering the electron density and transition energies of the molecule. This tunability makes such compounds candidates for:

Organic Light-Emitting Diodes (OLEDs): As emitter or host materials.

Fluorescent Sensors: For detecting specific ions or molecules.

Bio-imaging: As fluorescent labels for biological molecules.

The study of fluorescent molecules like anilinonaphthalene sulfonates (ANS) in different environments, such as within cyclodextrin (B1172386) cavities, demonstrates how local polarity can dramatically affect fluorescence, a principle that applies to other naphthalene-based compounds as well. islandscholar.ca

Supramolecular Recognition and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound possesses several structural features that make it an excellent candidate for building complex supramolecular architectures.

The self-assembly of molecules is governed by a variety of weak, non-covalent interactions. nih.gov For this compound, the key interactions are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor and acceptor. It can readily form strong, directional hydrogen bonds, most commonly leading to the formation of a cyclic dimer with a neighboring molecule. This is a primary interaction that dictates the assembly of many carboxylic acids in the solid state. mdpi.com

π-π Stacking: The molecule contains two extensive aromatic systems: the naphthalene core and the benzyl (B1604629) group. These flat, electron-rich surfaces can interact favorably with each other through π-π stacking. This interaction, a form of van der Waals force, is crucial for the vertical assembly of aromatic molecules. mdpi.comresearchgate.net

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between a carbon-hydrogen bond and an oxygen atom (C-H···O) or the face of an aromatic ring (C-H···π), also contribute to the stability and specific geometry of the resulting supramolecular structures. mdpi.com

The interplay of these forces directs how the molecules arrange themselves into ordered, one-, two-, or three-dimensional networks. chemrxiv.org

Table 1: Non-Covalent Interactions in this compound

| Interaction Type | Responsible Molecular Moiety | Typical Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Forms strong, directional links, often creating dimers or chains. |

| π-π Stacking | Naphthalene Ring, Benzyl Ring | Drives the stacking of aromatic units, leading to columnar or layered structures. |

| C-H···O / C-H···π | Alkyl C-H bonds and Oxygen/Aromatic Rings | Provides additional stability and helps fine-tune the 3D architecture. |

Host-guest complexes consist of two or more molecules held together by non-covalent forces, where one "host" molecule encloses a "guest" molecule. nih.gov The study of related compounds like 1-hydroxy-2-naphthoic acid (1H2NA) has shown that they can form stable inclusion complexes with host molecules such as β-cyclodextrin. researchgate.net

Cyclodextrins are macrocyclic host molecules with a hydrophobic inner cavity and a hydrophilic exterior. rsc.org The nonpolar naphthalene and benzyl portions of this compound would be expected to readily insert into the hydrophobic cavity of a cyclodextrin, driven by the hydrophobic effect. The formation of such a 1:1 host-guest complex can alter the physicochemical properties of the guest molecule. researchgate.netnih.gov The binding process is a spontaneous and exergonic event. researchgate.net

The self-assembly of molecules on solid surfaces is a powerful bottom-up approach to creating nanostructured materials. nih.gov The process involves a delicate balance between molecule-substrate interactions and intermolecular interactions. researchgate.net Molecules like this compound can form highly ordered two-dimensional (2D) networks on surfaces like graphite (B72142) or metal substrates. rsc.org

The assembly process typically proceeds as follows:

Adsorption: The molecule adsorbs onto the surface. The carboxylic acid group may act as an anchoring point, especially on reactive metal surfaces. researchgate.net

Self-Organization: The adsorbed molecules then arrange themselves to maximize favorable intermolecular interactions. Hydrogen bonding between the carboxylic acid groups and π-π stacking between the aromatic rings would be the primary driving forces for creating a stable, ordered 2D lattice. nih.gov

Scanning tunneling microscopy (STM) is a key technique used to visualize these surface-confined architectures at the molecular level, revealing how molecular design translates into macroscopic organization. nih.gov

Future Research Directions and Unexplored Avenues for 1 Benzyloxy 2 Naphthoic Acid

Development of Green and Sustainable Synthetic Routes

Traditional synthetic methods often rely on harsh reagents, hazardous solvents, and energy-intensive conditions. Future research should prioritize the development of environmentally benign and efficient pathways to 1-(Benzyloxy)-2-naphthoic acid and its derivatives.

Key areas for exploration include:

Solid Acid Catalysis for Etherification: The ether linkage is a core feature of the molecule. Investigating the use of recyclable solid acid catalysts, such as zeolites or sulfated zirconia, for the benzylation of 1-hydroxy-2-naphthoic acid could offer a greener alternative to traditional Williamson ether synthesis, which often uses corrosive bases and hazardous alkyl halides. ekb.eg

Direct Carboxylation with CO₂: A paramount goal in sustainable chemistry is the utilization of carbon dioxide as a C1 feedstock. Research into novel catalytic systems, potentially involving transition metals or photocatalysis, for the direct carboxylation of 1-(benzyloxy)naphthalene (B127380) would represent a highly atom-economical route to the target molecule. rsc.org

Electrochemical Synthesis: Electrochemical methods offer a powerful approach to synthesis by replacing chemical oxidants or reductants with electricity. Future studies could explore the electro-oxidation of related aryl precursors to form the carboxylic acid moiety under ambient conditions, minimizing waste and avoiding harsh reagents. nih.gov

Biocatalytic Approaches: The use of enzymes in synthesis provides unparalleled selectivity under mild conditions. Research could focus on identifying or engineering enzymes, such as lipases or oxidases, for the key bond-forming reactions, like the esterification to form a precursor or the direct hydroxylation and subsequent benzylation of a naphthalene (B1677914) backbone. atlantis-press.comornl.gov

| Synthetic Strategy | Green Chemistry Principle Addressed | Potential Advantages |

| Solid Acid Catalysis | Use of catalysts, waste prevention | Recyclable catalyst, milder conditions, reduced corrosion |

| Direct Carboxylation | Use of renewable feedstocks (CO₂) | High atom economy, carbon capture |

| Electrochemical Synthesis | Safer chemistry, energy efficiency | Avoids hazardous reagents, ambient temperature/pressure |

| Biocatalysis | Use of catalysts, design for degradation | High selectivity, mild aqueous conditions, biodegradable catalysts |

Elucidation of Novel Reactivity and Unconventional Transformations

The unique arrangement of the benzyloxy and carboxylic acid groups on the naphthalene scaffold opens up avenues for exploring novel chemical transformations that go beyond the classical reactivity of these individual functional groups.

Future research should investigate:

Regioselective C-H Functionalization: The naphthalene core possesses multiple C-H bonds that could be selectively functionalized. Using the existing carboxylic acid or ether oxygen as a directing group, transition-metal-catalyzed C-H activation could enable the introduction of new substituents at specific positions (e.g., the peri-position), leading to a diverse library of derivatives with tunable properties. thebioscan.comnih.govresearchgate.net

Dearomatization Reactions: The dearomatization of aromatic compounds is a powerful strategy for synthesizing complex three-dimensional molecules from simple flat precursors. nih.gov this compound could serve as a substrate in novel photocatalytic or transition-metal-catalyzed dearomatization reactions, such as [4+2] cycloadditions, to generate sp³-rich polycyclic structures of potential biological or material interest. rsc.orgfrontiersin.org

Unconventional Benzyl (B1604629) Group Transformations: While the benzyl group is often used as a stable protecting group, its reactivity can be harnessed. nih.gov Research into novel photolytic, oxidative, or transition-metal-catalyzed reactions that either cleave the benzyl ether under non-traditional conditions or induce rearrangements (e.g., Claisen-type rearrangements) could unlock new synthetic pathways. researchgate.netresearchgate.net

Photocatalytic Reactions: The extended π-system of the naphthalene ring makes it an ideal candidate for photocatalysis. Studies could explore visible-light-mediated reactions, such as redox-neutral cycloadditions or the generation of radical intermediates, to forge new bonds and create complex molecular architectures under exceptionally mild conditions. gatech.edullnl.gov

Expansion of Applications in Interdisciplinary Fields through Rational Design

The rational design of derivatives based on the this compound scaffold could lead to significant advancements in medicinal chemistry, materials science, and beyond.

Promising areas for application-driven research include:

Medicinal Chemistry and Drug Discovery: Naphthalene derivatives are scaffolds for numerous therapeutic agents. nih.govacs.org The combination of the lipophilic benzyloxy group and the hydrogen-bonding carboxylic acid makes this molecule an attractive starting point for designing inhibitors of specific biological targets. Future work could involve synthesizing analogs to target enzymes like lactate (B86563) dehydrogenase or receptors such as the aryl hydrocarbon receptor (AhR), which are implicated in cancer and inflammatory diseases. nih.govornl.govprezi.com

Organic Electronics: The rigid, planar, and electron-rich naphthalene core is a common building block in organic semiconductors. ornl.gov By modifying the core and introducing various substituents, derivatives of this compound could be designed and synthesized as novel materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The benzyloxy and carboxylic acid groups provide handles for tuning solubility, electronic properties, and solid-state packing.

Functional Dyes and Polymers: The chromophoric naphthalene unit suggests potential applications in the development of functional dyes and sensors. The carboxylic acid group allows for incorporation into polymer backbones or attachment to surfaces, enabling the creation of advanced materials with tailored optical or electronic properties.

| Interdisciplinary Field | Key Structural Feature | Potential Application |

| Medicinal Chemistry | Naphthalene scaffold, benzyloxy pharmacophore, carboxylic acid H-bond donor/acceptor | Anticancer agents, anti-inflammatory drugs, enzyme inhibitors |

| Organic Electronics | Rigid, π-conjugated naphthalene core | n-type or p-type semiconductors for OFETs and OPVs |

| Materials Science | Naphthalene chromophore, carboxylic acid anchor | Functional dyes, chemical sensors, advanced polymers |

Advanced Computational Studies for Predictive Modeling and Materials Discovery

In silico methods are indispensable for accelerating the discovery and design of new molecules and materials. Advanced computational studies can provide deep insights into the properties of this compound and guide experimental efforts.

Future computational research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic structure, reactivity, and thermodynamic stability of this compound and its derivatives. nih.gov Such studies can elucidate reaction mechanisms for novel transformations, predict the regioselectivity of C-H functionalization, and calculate key parameters like HOMO/LUMO energy levels to assess potential for applications in organic electronics. researchgate.netchemrevlett.com

Molecular Docking and Dynamics: To explore its potential in drug discovery, molecular docking simulations can predict the binding modes and affinities of designed analogs within the active sites of target proteins. thebioscan.comfrontiersin.org Subsequent molecular dynamics simulations can assess the stability of these ligand-protein complexes over time, providing a more dynamic picture of the molecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed. atlantis-press.com These statistical models correlate structural descriptors (e.g., lipophilicity, electronic properties) with activity, enabling the prediction of the potency of yet-unsynthesized compounds and guiding the design of more effective therapeutic agents. researchgate.netnih.govnih.gov

In Silico Screening for Materials Discovery: Computational screening protocols can be used to evaluate large virtual libraries of derivatives for their potential as functional materials. nih.gov For instance, by calculating parameters related to charge transport and solid-state packing, promising candidates for high-mobility organic semiconductors can be identified prior to undertaking laborious and expensive synthesis. gatech.edu

| Computational Method | Objective | Predicted Properties |

| Density Functional Theory (DFT) | Elucidate reactivity and electronic properties | Reaction energies, activation barriers, HOMO/LUMO levels, molecular orbitals |

| Molecular Docking | Identify potential biological targets and binding modes | Binding affinity, protein-ligand interactions |

| QSAR Modeling | Predict biological activity of new derivatives | IC₅₀/EC₅₀ values, correlation of structure with activity |

| In Silico Screening | Discover novel functional materials | Charge mobility, solid-state packing, electronic bandgap |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Benzyloxy)-2-naphthoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A high-yield synthesis (92.79%) of 4-(benzyloxy)-2-naphthoic acid, a structurally similar compound, involves coupling reactions under controlled conditions, with purification via recrystallization or chromatography . To optimize yields, researchers should monitor reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) and employ inert atmospheres to prevent side reactions. Intermediate characterization using NMR and mass spectrometry ensures structural fidelity.

Q. How should researchers handle and purify this compound to ensure high purity for experimental use?

- Methodological Answer : Proper handling requires personal protective equipment (PPE), including gloves and eye protection, due to potential skin/eye irritation risks . Purification via recrystallization (e.g., using ethanol/water mixtures) is effective for removing impurities. Post-crystallization, vacuum drying and purity assessment via melting point analysis or HPLC are critical. Storage in airtight, light-protected containers at room temperature prevents degradation .

Q. What spectroscopic techniques are suitable for characterizing this compound, and how can structural ambiguities be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and substitution patterns, while Infrared (IR) spectroscopy confirms carboxylic acid and benzyloxy moieties. For resolving ambiguities (e.g., isomerism), X-ray crystallography or computational modeling (DFT) provides definitive structural insights. Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the benzyloxy substituent influence the thermodynamic stability of 2-naphthoic acid derivatives, and how can this be experimentally quantified?

- Methodological Answer : The benzyloxy group introduces steric and electronic effects, altering enthalpy (ΔfH°) and planarity. Comparative calorimetry (e.g., bomb calorimetry) between 1- and 2-naphthoic acid derivatives reveals energy differences (e.g., 12.4 kJ/mol in solid phase). Computational studies (DFT) correlate substituent orientation (e.g., planar vs. twisted conformations) with stability .

Q. What experimental strategies are recommended for studying the anaerobic biodegradation pathways of this compound?

- Methodological Answer : Enrichment cultures with sulfate-reducing bacteria can simulate anaerobic conditions. Metabolite identification via GC-MS, combined with isotopic labeling (e.g., ¹³C-bicarbonate), tracks carboxylation steps. Time-resolved sampling and LC-MS/MS analysis detect intermediates like tetralin-2-carboxylic acid, revealing stepwise reduction pathways .

Q. How can structure-activity relationships (SARs) be established for this compound derivatives in receptor binding studies?

- Methodological Answer : SAR studies involve synthesizing analogs with varying substituents (e.g., hydroxyl, adamantyl) and testing binding affinities using recombinant receptors (e.g., RAR subtypes). Competitive radioligand assays (Ki determinations) and cellular differentiation assays (e.g., F9 teratocarcinoma cells) quantify efficacy. Molecular docking refines pharmacophore models .

Q. What methodological approaches are used to investigate the photophysical properties of this compound, particularly excited-state protonation dynamics?

- Methodological Answer : Steady-state and time-resolved fluorescence spectroscopy in solvent gradients (e.g., water-ethanol mixtures) reveal excited-state protonation rates. pH-dependent studies identify protonation thresholds, while femtosecond transient absorption spectroscopy captures ultrafast dynamics. Comparisons with 1- and 2-naphthoic acids highlight substituent effects on photostability .

Data Contradictions and Resolution

- Thermodynamic Stability : reports conflicting ΔfH° values for 1- vs. 2-naphthoic acids. Researchers must validate experimental conditions (e.g., purity, calibration) and use complementary computational models to reconcile discrepancies.

- Metabolite Identification : While identifies 2-naphthoic acid as a biodegradation product, the benzyloxy group may alter pathways. Comparative studies with/without benzyloxy substitution are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.